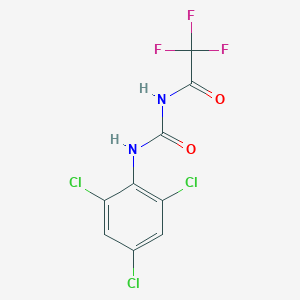![molecular formula C20H17Cl2N5O B284429 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284429.png)
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the growth of cancer cells and microbes by interfering with their DNA synthesis. It has also been shown to interact with certain neurotransmitters in the brain, which may explain its potential use as an antipsychotic and anxiolytic agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and microbes by interfering with their DNA synthesis. It has also been shown to interact with certain neurotransmitters in the brain, which may explain its potential use as an antipsychotic and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that it has been extensively studied, and its potential applications in various fields are well-established.
One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Another limitation is that it may have potential side effects, which need to be carefully studied before its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is the study of its potential use as an antitumor and antimicrobial agent. Further studies are needed to optimize its use in these applications and to determine its potential side effects.
Another direction is the study of its potential use as an antipsychotic and anxiolytic agent. Further studies are needed to determine its efficacy in these applications and to determine its potential side effects.
In the field of agriculture, further studies are needed to optimize its use as a herbicide and to determine its potential impact on the environment.
Finally, in the field of material science, further studies are needed to explore its potential use as a building block in the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis method of 7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 2-methylphenyl isocyanate in the presence of triethylamine to form the intermediate 3,4-dichlorophenyl-2-methylphenylcarbamate. The intermediate is then reacted with 5-methyl-1H-1,2,4-triazol-3-amine in the presence of acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess antitumor and antimicrobial properties. It has also been studied for its potential use as an antipsychotic and anxiolytic agent.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weed species and has been found to be effective in controlling the growth of weeds in crops.
In the field of material science, this compound has been studied for its potential use as a building block in the synthesis of novel materials. It has been shown to possess unique structural and electronic properties that make it suitable for use in the synthesis of materials with unique properties.
Eigenschaften
Molekularformel |
C20H17Cl2N5O |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N5O/c1-11-5-3-4-6-16(11)26-19(28)17-12(2)25-20-23-10-24-27(20)18(17)13-7-8-14(21)15(22)9-13/h3-10,18H,1-2H3,(H,26,28)(H,23,24,25) |
InChI-Schlüssel |
FQCGWLVNTBSFFZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=C(C=C4)Cl)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=C(C=C4)Cl)Cl)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)


![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



